

# An In-depth Technical Guide on the Chemical Structure and Synthesis of YK11

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YK11

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## Introduction

**YK11** is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community for its potent anabolic effects on muscle tissue.<sup>[1]</sup><sup>[2]</sup> Structurally derived from dihydrotestosterone (DHT), **YK11** is unique among SARMs due to its steroidal backbone.<sup>[1]</sup> It functions as a partial agonist of the androgen receptor (AR).<sup>[1]</sup><sup>[3]</sup><sup>[4]</sup> Notably, **YK11**'s mechanism of action is dual-fold; it not only interacts with the androgen receptor but also significantly increases the expression of follistatin, a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.<sup>[1]</sup><sup>[2]</sup><sup>[5]</sup> This guide provides a comprehensive overview of the chemical structure, an improved synthesis protocol, and the signaling pathways associated with **YK11**.

## Chemical Structure and Properties

**YK11**, with the IUPAC name Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate, is a complex steroidal molecule.<sup>[1]</sup> Its chemical properties are summarized in the table below.

Identifier	Value
IUPAC Name	Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate[1]
CAS Number	1370003-76-1[1][5]
Molecular Formula	C <sub>25</sub> H <sub>34</sub> O <sub>6</sub> [1][5][6][7][8]
Molecular Weight	430.541 g·mol <sup>-1</sup> [1][7]
Synonyms	Myostine; (17 $\alpha$ ,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester[1][9]

## Synthesis of YK11

An improved synthesis method for **YK11** involves a palladium-catalyzed diastereoselective cyclization carbonylation.[9] A previously reported method utilized PdCl<sub>2</sub>(CH<sub>3</sub>CN)<sub>2</sub> as a catalyst, which resulted in a 43% yield and a 5:1 mixture of diastereomers that were difficult to separate.[9] The improved synthesis enhances both the yield and the diastereoselectivity.[9]

## Quantitative Data on Improved Synthesis

The following table summarizes the results of the palladium-catalyzed cyclization carbonylation of the precursor molecule (1) under various conditions to synthesize **YK11** (2).[9]

Entry	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)	Diastereomeric Ratio (2a/2b)
1	L1	MeOH	25	48	63	8:1
2	L1	MeOH/DM SO (10/1)	25	48	68	9:1
3	L2	MeOH/DM SO (10/1)	25	48	60	6:1
4	L3	MeOH/DM SO (10/1)	25	48	55	5:1
5	L1	MeOH/DM SO (10/1)	-10	48	74	12:1

Data sourced from "Improved Synthesis and Determination of the Biologically Active Diastereomer of **YK11**".[\[9\]](#)

## Experimental Protocol: Improved Synthesis of **YK11** (2a)

This protocol is based on the improved synthesis method which provides a higher yield and diastereoselectivity.[\[9\]](#)

Materials and Reagents:

- Precursor molecule (1) (1.34 g, 3.9 mmol)
- p-benzoquinone (649 mg, 6.0 mmol)
- Methanol (MeOH)
- Dimethyl sulfoxide (DMSO)
- Carbon monoxide (CO)
- Palladium(II) trifluoroacetate (Pd(tfa)<sub>2</sub>) (66.5 mg, 0.20 mmol)

- Chiral ligand L1 (131 mg, 0.30 mmol)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 5% aqueous Sodium Hydroxide (NaOH)
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

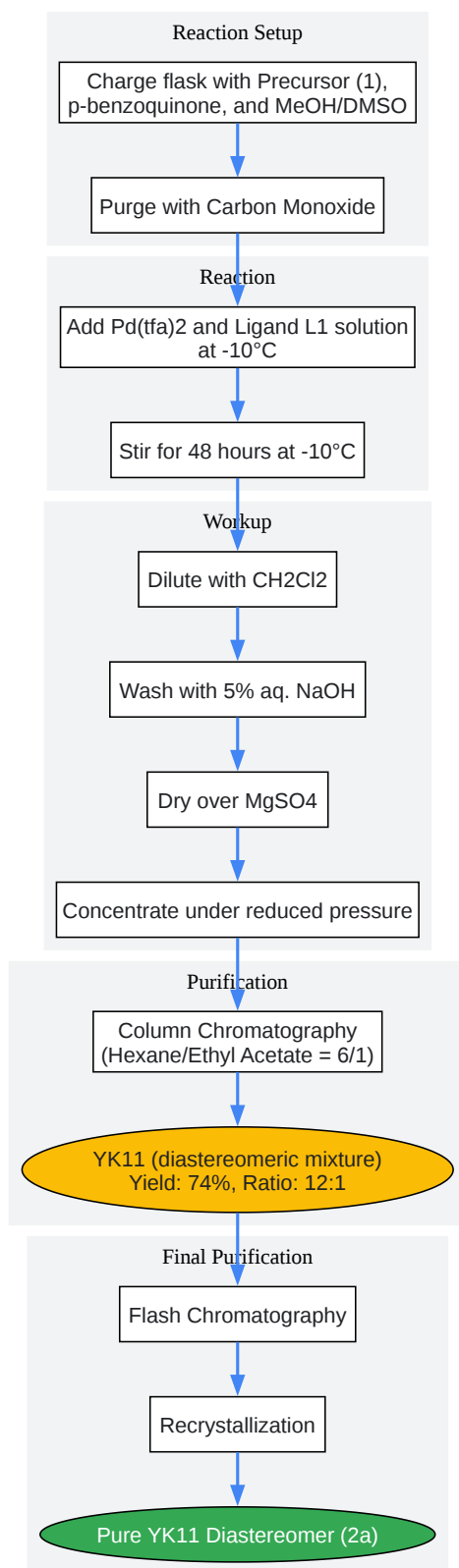
- A 100 mL two-necked round-bottomed flask equipped with a magnetic stirring bar is charged with the precursor (1.34 g, 3.9 mmol), p-benzoquinone (649 mg, 6.0 mmol), and 45 mL of a MeOH/DMSO (10:1) solvent mixture.[9]
- The flask is fitted with a rubber septum and a three-way stopcock connected to a balloon filled with carbon monoxide. The apparatus is purged with carbon monoxide.[9]
- A solution of  $\text{Pd}(\text{tfa})_2$  (66.5 mg, 0.20 mmol) and ligand L1 (131 mg, 0.30 mmol) in 10 mL of MeOH/DMSO (10:1) is added dropwise to the stirred solution via a syringe at  $-10\text{ }^\circ\text{C}$ .[9]
- The reaction mixture is stirred for 48 hours at  $-10\text{ }^\circ\text{C}$ .[9]
- After 48 hours, the mixture is diluted with  $\text{CH}_2\text{Cl}_2$  (150 mL) and washed with 5% aqueous NaOH (100 mL).[9]
- The organic layer is dried over  $\text{MgSO}_4$  and then concentrated under reduced pressure.[9]
- The crude product is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate (6:1) mixture. This affords **YK11** (1.26 g, 74% yield) as a mixture of diastereomers with a ratio of 12:1.[9]

- The major diastereomer (2a) can be further purified and isolated by flash chromatography and subsequent recrystallization from hexane/ethyl acetate to yield a single crystal of **YK11** (2a).<sup>[9]</sup>

## Mandatory Visualizations

### Synthesis Workflow

The following diagram illustrates the key steps in the improved synthesis of **YK11**.



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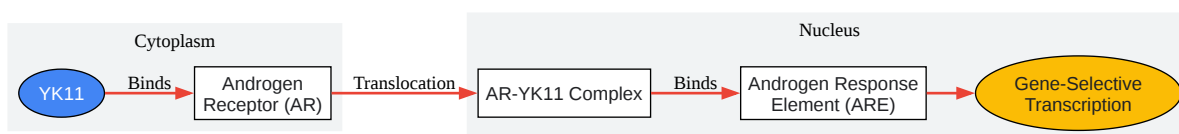
Caption: Workflow for the improved synthesis of **YK11**.

## Signaling Pathways

**YK11**'s primary mechanisms of action involve partial agonism of the androgen receptor and inhibition of myostatin through the upregulation of follistatin.[1][2][4] It has also been shown to activate the Akt signaling pathway, which is a key regulator of osteoblast proliferation and differentiation.[10]

### Androgen Receptor (AR) Partial Agonism

**YK11** binds to the androgen receptor and induces its translocation to the nucleus, where it can selectively modulate the expression of target genes.[4][7] However, it does not induce the N/C-terminal interaction required for full receptor activation, leading to its classification as a partial agonist.[1][7]

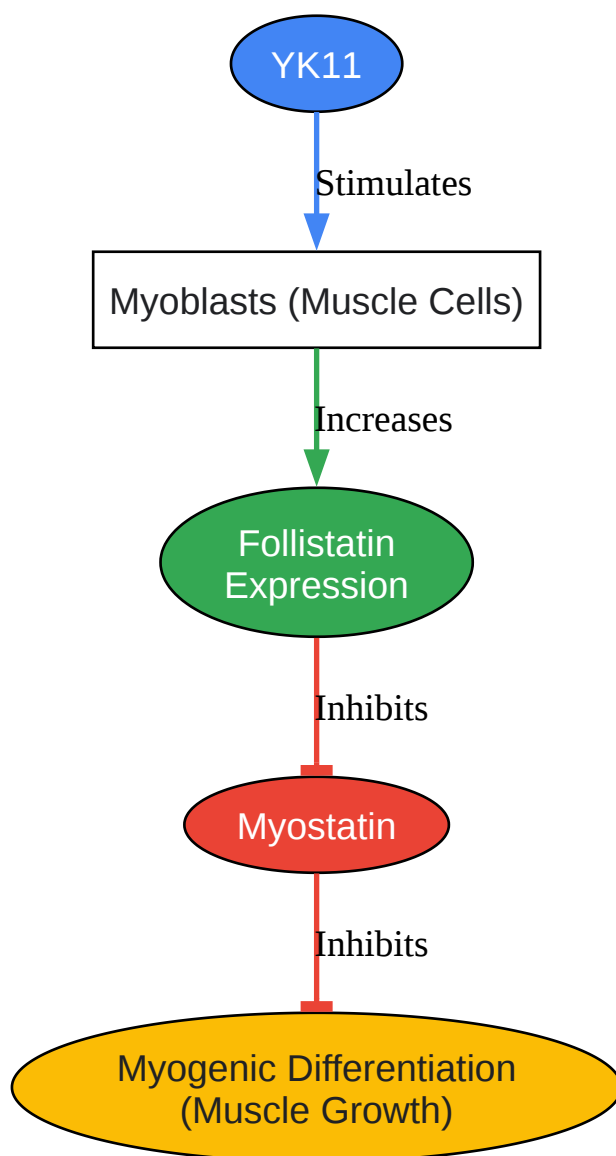


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Caption: **YK11**'s partial agonism of the androgen receptor.

### Myostatin Inhibition Pathway

A key feature of **YK11** is its ability to increase the production of follistatin, an antagonist of myostatin.[1][4] By inhibiting myostatin, **YK11** effectively removes a brake on muscle growth, leading to its potent anabolic effects.[2][11]



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Caption: **YK11**'s myostatin inhibition pathway via follistatin.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical Structure and Synthesis of YK11]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541510#chemical-structure-and-synthesis-of-yk11]

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